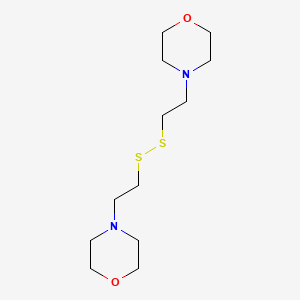
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine is a chemical compound with the molecular formula C12H24N2O2S2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its unique structure, which includes two morpholine rings connected by a dithioether linkage.
Preparation Methods
The synthesis of 4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine typically involves the reaction of 4-(2-chloroethyl)morpholine with 2-(4-morpholinyl)ethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the dithioether linkage.
Synthetic Route:
Starting Materials: 4-(2-chloroethyl)morpholine and 2-(4-morpholinyl)ethanethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Chemical Reactions Analysis
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The dithioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The morpholine rings can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and thiol-disulfide balance play a role.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine is not fully understood, but it is believed to involve interactions with thiol-containing enzymes and proteins. The dithioether linkage can undergo redox reactions, which may modulate the activity of these enzymes and proteins. Additionally, the morpholine rings can interact with various molecular targets, potentially affecting cellular processes.
Comparison with Similar Compounds
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine can be compared with other morpholine derivatives and dithioether compounds:
Morpholine: A simpler compound with a single morpholine ring, used as a solvent and corrosion inhibitor.
4-(2-morpholin-4-yl-ethyl)-morpholine: A similar compound with two morpholine rings but without the dithioether linkage.
Di(morpholin-4-yl) disulfide: A compound with two morpholine rings connected by a disulfide linkage, used in various chemical applications.
Uniqueness:
- The presence of both morpholine rings and the dithioether linkage makes this compound unique, providing it with distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications Its unique structure and reactivity make it a valuable building block in the synthesis of new materials and therapeutic agents
Properties
CAS No. |
70020-58-5 |
|---|---|
Molecular Formula |
C12H24N2O2S2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4-[2-(2-morpholin-4-ylethyldisulfanyl)ethyl]morpholine |
InChI |
InChI=1S/C12H24N2O2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-12H2 |
InChI Key |
RBNSDAUMPBNUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCSSCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















